1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol 1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557152
InChI: InChI=1S/C12H15ClO/c1-8-7-10(13)5-6-11(8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3
SMILES: CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O
Molecular Formula: C12H15ClO
Molecular Weight: 210.70 g/mol

1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol

CAS No.:

Cat. No.: VC13557152

Molecular Formula: C12H15ClO

Molecular Weight: 210.70 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-methylphenyl)-1-cyclopropyl ethanol -

Specification

Molecular Formula C12H15ClO
Molecular Weight 210.70 g/mol
IUPAC Name 1-(4-chloro-2-methylphenyl)-1-cyclopropylethanol
Standard InChI InChI=1S/C12H15ClO/c1-8-7-10(13)5-6-11(8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3
Standard InChI Key PLORGPJQZYVRHF-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O
Canonical SMILES CC1=C(C=CC(=C1)Cl)C(C)(C2CC2)O

Introduction

Property1-(4-Methylphenyl)ethanol 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone Inferred for Target Compound
Molecular FormulaC9H12O\text{C}_9\text{H}_{12}\text{O}C12H12Cl2O\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{O}C12H15ClO\text{C}_{12}\text{H}_{15}\text{ClO}
Boiling Point (°C)218–220Not reported~230–250 (estimated)
Melting Point (°C)81–82Not reported~70–85 (estimated)
Density (g/cm³)0.987Not reported~1.10–1.20
SolubilityLow in water; soluble in organic solventsInsoluble in water; soluble in toluene, methanolSimilar to analogs

The chlorine and cyclopropane substituents in the target compound are expected to increase molecular rigidity and lipophilicity compared to its non-halogenated analogs, influencing its reactivity and biological activity .

Synthetic Methodologies

While no direct synthesis routes for 1-(4-chloro-2-methylphenyl)-1-cyclopropyl ethanol are documented, patent literature on related chlorophenyl-cyclopropyl intermediates provides actionable insights.

Phase-Transfer Catalyzed Alkylation (Adapted from CN105777508A )

A plausible route involves:

  • Nucleophilic substitution: Reacting 4-chloro-2-methylbenzyl chloride with cyclopropanemethanol under phase-transfer conditions (e.g., tetrabutylammonium bromide in toluene).

  • Reduction: Treating the intermediate with magnesium powder in methanol to reduce any residual carbonyl groups .

  • Oxidation control: Introducing oxygen or air to stabilize the ethanol moiety, preventing over-oxidation to ketones .

Critical Parameters:

  • Temperature: 20–60°C for alkylation; 20–44°C for reduction .

  • Catalysts: Phase-transfer agents (e.g., tetrabutylammonium salts) enhance reaction efficiency by 30–40% .

  • Yield optimization: Patent data suggest yields up to 75% for similar alcohols under optimized conditions .

Homer-Wadsworth-Emmons Reaction (Adapted from US9227900B2 )

An alternative approach could employ:

  • Phosphonate intermediate synthesis: Reacting 4-chloro-2-methylbenzaldehyde with triethyl phosphonoacetate.

  • Cyclopropane introduction: Using cyclopropyl methyl ketone in a Horner-Wadsworth-Emmons olefination to form the cyclopropane-ethanol backbone .

  • Selective reduction: Catalytic hydrogenation or borohydride reduction to yield the final alcohol.

Advantages:

  • Higher stereochemical control compared to phase-transfer methods .

  • Compatibility with sensitive functional groups due to milder conditions.

Physicochemical and Spectroscopic Characterization

Predicted Spectral Data

  • IR Spectroscopy:

    • O-H stretch: ~3200–3400 cm⁻¹ (broad).

    • C-Cl stretch: ~550–850 cm⁻¹.

    • Cyclopropane ring vibrations: ~1000–1300 cm⁻¹ .

  • NMR (¹H and ¹³C):

    • Aromatic protons: δ 7.1–7.3 ppm (multiplet, 3H).

    • Cyclopropane protons: δ 0.5–1.2 ppm (multiplet, 4H).

    • Hydroxyl-bearing carbon: δ 60–70 ppm (¹³C) .

Table 2: Comparative NMR Shifts of Analogous Compounds

Proton Environment1-(4-Methylphenyl)ethanol 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone Target Compound (Estimated)
Aromatic Hδ 7.2–7.4 (d, 2H)δ 7.1–7.3 (m, 4H)δ 7.1–7.3 (m, 3H)
Cyclopropane HN/Aδ 0.8–1.1 (m, 4H)δ 0.5–1.2 (m, 4H)
Hydroxyl-bearing CHδ 4.8 (q, 1H)δ 3.1 (s, 2H)δ 4.6–4.9 (m, 1H)

Industrial Applications and Derivatives

Agrochemical Intermediates

The compound’s structure suggests utility as a precursor to triazole fungicides like cyproconazole, where cyclopropane and chlorophenyl groups enhance systemic activity and environmental stability . Patent US9227900B2 demonstrates analogous alcohols serving as ketone precursors in such syntheses .

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